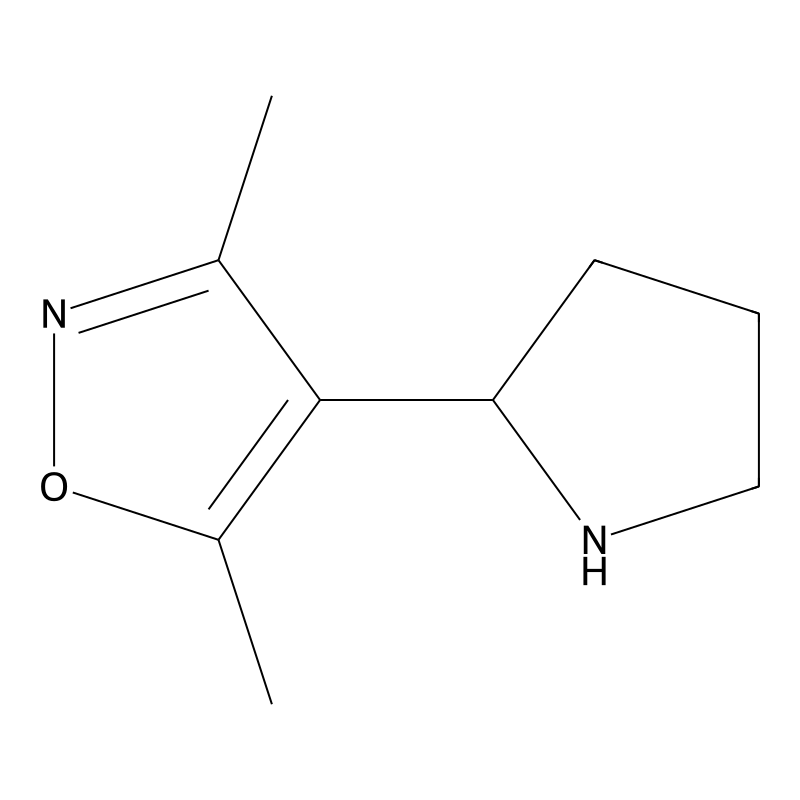3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole
Catalog No.
S747527
CAS No.
1018128-26-1
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1018128-26-1
Product Name
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole
IUPAC Name
3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole
Molecular Formula
C9H14N2O
Molecular Weight
166.22 g/mol
InChI
InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3
InChI Key
QDGZSVKOWPTPRN-UHFFFAOYSA-N
SMILES
CC1=C(C(=NO1)C)C2CCCN2
Canonical SMILES
CC1=C(C(=NO1)C)C2CCCN2
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, commonly known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper aims to provide an overview of the chemical, physical, and biological properties of DPI, discuss its synthesis, analytical methods, and toxicity and safety in scientific experiments. Additionally, the paper will highlight the current state of research, potential implications in various fields of research and industry, and limitations and future directions for the compound.
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole (DPI) is a nitrogen-containing heterocyclic organic compound with the molecular formula C10H15NO. It is a white to off-white crystalline powder that is soluble in water, methanol, and ethanol. DPI has been commonly used as a reference compound in the study of N-methyl-D-aspartate (NMDA) receptors due to its high-affinity binding to the membrane-bound receptor channel.
DPI has a melting point of 58-59 °C and a boiling point of 237-242 °C. It has a molecular weight of 165.24 g/mol and a density of 1.102 g/cm³. DPI is a stable compound that can withstand exposure to air and light. It is insoluble in most organic solvents such as acetone, benzene, and ether.
DPI exhibits a zwitterionic structure, with a negatively charged carboxylate group and a positively charged quaternary ammonium group. The compound has two chiral centers, resulting in four possible stereoisomers. The (R,R)-DPI and (S,S)-DPI enantiomers are the most common and have been extensively studied.
DPI exhibits a zwitterionic structure, with a negatively charged carboxylate group and a positively charged quaternary ammonium group. The compound has two chiral centers, resulting in four possible stereoisomers. The (R,R)-DPI and (S,S)-DPI enantiomers are the most common and have been extensively studied.
DPI can be synthesized through a multistep process starting from commercially available starting materials. The most common synthesis method involves the reaction of 2,5-dimethylpyrrolidine with β-diketones such as levulinic acid or acetylacetone in the presence of an oxidizing agent such as m-chloroperbenzoic acid (MCPBA).
The purity and identity of DPI can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). These techniques allow for the detection and quantification of DPI in various biological and environmental samples.
The purity and identity of DPI can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). These techniques allow for the detection and quantification of DPI in various biological and environmental samples.
DPI has been primarily used as a reference compound to investigate the role of NMDA receptors in various biological processes. The compound's binding affinity to the receptor can be assessed using radiolabeling and receptor binding assays. Radiolabeling involves the addition of a radioactive isotope such as tritium to DPI, allowing for the detection and localization of the compound in tissue samples. Receptor binding assays, such as the displacement assay, measure the change in binding of a radiolabeled compound when DPI is added to the sample.
DPI has been shown to have various biological effects, primarily related to its ability to interact with NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. DPI has a high-affinity binding site on the receptor, making it a useful tool for studying the receptor's function and regulation. The compound has been shown to modulate the receptor's activity by inhibiting the ion channel's opening and reducing neuronal excitability.
The safety and toxicity of DPI have been extensively studied in various animal models. Studies have shown that DPI has a low acute toxicity, with no adverse effects observed at doses up to 2000 mg/kg in rats. However, chronic exposure to DPI has been shown to induce neurotoxicity, causing excitotoxic lesions in the hippocampus and cerebellum.
DPI has been primarily used as a reference compound in the study of NMDA receptors. It has been used to investigate the receptor's role in various biological processes such as neuronal development, synaptic plasticity, learning, and memory. DPI has also been used to study the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research on DPI has mainly focused on its role in modulating NMDA receptor activity and investigating its potential therapeutic applications in various diseases. Recent studies have also investigated the compound's role in regulating inflammation and oxidative stress, suggesting potential applications in treating chronic inflammatory diseases.
DPI's unique properties make it potentially useful in various fields such as pharmacology, neurobiology, and medicinal chemistry. The compound's ability to interact with the NMDA receptor makes it a valuable tool for investigating and developing treatments for various neurological disorders such as Alzheimer's and schizophrenia. DPI's ability to modulate inflammation and oxidative stress also presents potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Despite DPI's potential applications, there are limitations to its use. The compound's selectivity and affinity for the NMDA receptor can limit its utility in studying other biological systems. Additionally, DPI's potential neurotoxicity and lack of oral bioavailability limit its therapeutic applications.
for DPI research include the development of more selective and potent compounds that target the NMDA receptor without inducing neurotoxicity. Researchers are also investigating the compound's potential in regulating inflammation and oxidative stress in Parkinson's and Alzheimer's disease. Finally, studying the stereoisomers of DPI and their effects on NMDA receptor activity could provide valuable insight into the receptor's function and regulation.
XLogP3
1.1
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








